REACTION_CXSMILES
|
[Br:1][C:2]1[CH:20]=[C:19]([CH2:21][CH3:22])[C:5]([C:6](NC2C=CC=C3C=2N=CC=C3)=[O:7])=[C:4]([CH2:23][CH3:24])[CH:3]=1.S(=O)(=O)(O)[OH:26]>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:23][CH3:24])[C:5]([C:6]([OH:7])=[O:26])=[C:19]([CH2:21][CH3:22])[CH:20]=1
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Name
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4-bromo-2,6-diethyl-N-quinolin-8-yl-benzamide
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Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)NC=2C=CC=C3C=CC=NC23)C(=C1)CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
After completion, the reaction mixture is extracted with ether (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers are dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.28 mmol | |
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |